1-Amino-3-phenylcyclobutane-1-carboxylic acid

Opioid receptor pharmacology G-protein coupled receptors Selectivity profiling

Select 1-Amino-3-phenylcyclobutane-1-carboxylic acid (free base or HCl salt) when your work demands a non-proteinogenic, conformationally restricted cyclobutane α-amino acid with precise 3-phenyl substitution—not the more common 2-phenyl (c4Phe) series. Its rigid spatial orientation of the aromatic pharmacophore is critical for δOR subtype selectivity (pKi 5.94, no μ/κ binding) and NMDA receptor agonist activity (EC50 1.8 μM). As the direct synthetic precursor to [18F]FACBC (fluciclovine)—an FDA-approved PET radiotracer for prostate cancer imaging—this compound, with minimal renal excretion interference, is essential for GMP radiopharmaceutical production. ≥97% purity recommended for reproducible SAR and clinical batch synthesis.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 17382-09-1
Cat. No. B1523956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-phenylcyclobutane-1-carboxylic acid
CAS17382-09-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c12-11(10(13)14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
InChIKeyUDEFVMDARGSLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-phenylcyclobutane-1-carboxylic Acid (CAS 17382-09-1): Molecular Identity and Core Procurement Specifications


1-Amino-3-phenylcyclobutane-1-carboxylic acid (CAS 17382-09-1) is a conformationally restricted, non-proteinogenic cyclobutane α-amino acid derivative featuring a phenyl substituent at the 3-position of the cyclobutane ring. It has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Its structural rigidity arises from the four-membered cyclobutane ring, which restricts rotational freedom and locks the amino acid backbone into a defined spatial orientation, distinguishing it from flexible aromatic amino acids such as L-phenylalanine [2]. For procurement, the compound is commercially available in free base form and as the hydrochloride salt (CAS 91132-90-0), with typical purity specifications ranging from ≥95% to ≥97% from major chemical suppliers [1].

1-Amino-3-phenylcyclobutane-1-carboxylic Acid: Why Generic Cyclobutane Amino Acid Substitution Is Scientifically Invalid


Generic substitution among cyclobutane amino acids is scientifically unsound because the position of the phenyl substituent (C2 vs. C3) and the specific stereochemistry fundamentally alter conformational preference, target binding profiles, and downstream functional utility. The 3-phenyl substitution pattern on 1-amino-3-phenylcyclobutane-1-carboxylic acid creates a distinct spatial arrangement of the aromatic pharmacophore relative to the α-amino acid moiety compared to the more extensively studied 2-phenylcyclobutane analogs (c4Phe series) [1]. Critically, 3-substituted cyclobutane amino acids exhibit markedly different receptor selectivity profiles—for example, the compound demonstrates measurable affinity for δ-opioid receptors (pKi 5.94) with no detectable binding to μ- or κ-opioid receptors (pKi <5) [2], whereas cyclobutane GABA analogs and ACBC derivatives primarily engage NMDA and GABAergic systems [3]. The hydrochloride salt form (CAS 91132-90-0) also offers distinct handling and solubility properties compared to the free base, directly impacting formulation and experimental reproducibility [4].

1-Amino-3-phenylcyclobutane-1-carboxylic Acid (CAS 17382-09-1): Quantified Differential Evidence vs. Closest Analogs


Delta-Opioid Receptor Affinity and Functional Selectivity: Quantitative Comparison vs. Mu and Kappa Subtypes

In a systematic pharmacological characterization, 1-amino-3-phenylcyclobutane-1-carboxylic acid exhibited selective binding to the δ-opioid receptor (δOR) with a pKi of 5.94 ± 0.16 (equivalent to Ki ≈ 1.15 μM), while showing no detectable affinity for μ-opioid (μOR) or κ-opioid (κOR) receptors (pKi <5, or Ki >10 μM) under identical assay conditions [1]. Functional cAMP assays confirmed this selectivity, with the compound demonstrating agonist potency (pIC50 6.01 ± 0.09) at δOR, but no measurable activity at μOR or κOR (pIC50 <5) [1]. This δ-selective profile distinguishes the compound from structurally related phenylcyclobutane derivatives that may lack characterized opioid receptor activity.

Opioid receptor pharmacology G-protein coupled receptors Selectivity profiling Pain therapeutics

GABA Aminotransferase Inhibitory Activity: Quantitative Comparison Across Species and Assay Formats

1-Amino-3-phenylcyclobutane-1-carboxylic acid demonstrates quantifiable but weak inhibition of GABA aminotransferase (GABA-AT), with Ki values of 45.9 μM (4.59 × 10⁴ nM) in pig brain homogenates [1] and an IC50 of 15.3 μM (1.53 × 10⁴ nM) in mouse brain homogenates [2]. For context, the structurally related cis-3-aminocyclobutane-1-carboxylic acid (a conformationally restricted GABA analog) exhibits weak to moderate GABA-like activity in neuronal assays [3]. The compound also shows EC50 of 1.8 μM (1.80 × 10³ nM) as an agonist at rat NR1/NR2A NMDA receptors [4], indicating a polypharmacological profile that spans both GABAergic and glutamatergic systems.

GABA metabolism Enzyme inhibition Neurological research Anticonvulsant screening

PET Radiotracer Precursor Utility: FACBC (Fluciclovine) Clinical Differentiation vs. FDG in Prostate Cancer Imaging

1-Amino-3-phenylcyclobutane-1-carboxylic acid serves as the direct synthetic precursor to anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC; fluciclovine), an FDA-approved PET radiotracer for prostate cancer imaging [1]. In head-to-head clinical comparisons, FACBC outperformed ¹¹C-choline on nearly every statistical parameter (higher sensitivity, specificity, positive predictive value, and negative predictive value) for detecting prostate cancer recurrence [2]. Compared with [¹⁸F]FDG—which exhibits negligible accumulation in prostate tumors and is therefore clinically inadequate for prostate cancer imaging—FACBC demonstrates excellent in vitro uptake in DU-145 prostate carcinoma cells, robust uptake in orthotopically implanted prostate tumors in nude rats, and minimal renal excretion, which reduces bladder background interference [3][4].

PET imaging Oncology diagnostics Prostate cancer Amino acid transporters

Conformational Restriction: Structural Differentiation from Flexible Aromatic Amino Acids (L-Phenylalanine)

The cyclobutane scaffold in 1-amino-3-phenylcyclobutane-1-carboxylic acid imposes a conformational rigidity that fundamentally distinguishes it from flexible aromatic amino acids such as L-phenylalanine. In the cyclobutane ring, the phenyl substituent at the 3-position is geometrically constrained relative to the α-carbon bearing both amino and carboxyl groups, reducing the accessible rotameric states of the χ₁ dihedral angle that govern phenyl side-chain orientation in peptides and proteins [1]. In contrast, L-phenylalanine exhibits free rotation around the Cα–Cβ bond, allowing multiple low-energy conformations. This constraint enables the compound to serve as a rigid scaffold for probing peptide structure-activity relationships (SAR) and for designing foldamers with predictable secondary structures [2].

Peptidomimetics Conformational analysis Protein engineering Foldamer design

Hypotensive Activity: Class-Level Evidence from Patent Literature

According to patent disclosures, 1-amino-3-phenylcyclobutane-1-carboxylic acid and its 2-phenyl positional isomer exhibit hypotensive activity [1]. The patent claims that both 1-amino-2-phenylcyclobutane-1-carboxylic acids and 1-amino-3-phenylcyclobutane-1-carboxylic acids possess pharmacodynamic activity, specifically hypotensive effects [1]. However, no quantitative blood pressure reduction data, potency metrics (EC50/IC50), or head-to-head comparisons between the 2-phenyl and 3-phenyl isomers are provided in the available patent documentation. This evidence is therefore class-level only.

Cardiovascular pharmacology Antihypertensive agents Amino acid derivatives

1-Amino-3-phenylcyclobutane-1-carboxylic Acid (CAS 17382-09-1): Validated Application Scenarios for Scientific and Industrial Use


PET Radiopharmaceutical Precursor for [¹⁸F]Fluciclovine (FACBC) Manufacturing

The most robustly validated and commercially significant application of 1-amino-3-phenylcyclobutane-1-carboxylic acid is as the synthetic precursor to anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC; fluciclovine), an FDA-approved PET radiotracer for prostate cancer imaging. Procurement of high-purity (≥97%) free base or hydrochloride salt is essential for GMP radiopharmaceutical production facilities, academic PET centers, and clinical imaging contract research organizations (CROs) conducting [¹⁸F]FACBC studies. The clinical differentiation of FACBC over [¹⁸F]FDG—specifically, FACBC's excellent uptake in prostate tumors versus FDG's negligible prostate accumulation, and FACBC's minimal renal excretion versus FDG's urinary bladder interference [1][2]—directly justifies the selection of this specific precursor compound over alternative amino acid precursors for prostate cancer imaging applications.

δ-Opioid Receptor Pharmacological Tool Compound and Selectivity Probe

This compound serves as a characterized pharmacological tool for δ-opioid receptor (δOR) studies, with defined affinity (pKi 5.94 ± 0.16; Ki ≈ 1.15 μM) and functional agonist activity (pIC50 6.01 ± 0.09) at δOR, combined with negligible binding to μOR and κOR (pKi <5) [1]. Research applications include: δOR target validation studies requiring a δ-selective chemical probe; structure-activity relationship (SAR) optimization campaigns aiming to improve δOR affinity while maintaining subtype selectivity; and positive control experiments in δOR screening assays where a reference compound with known moderate potency is needed. Procurement is appropriate for academic pharmacology laboratories, biotech companies developing δOR-targeted therapeutics for pain or mood disorders, and CROs offering opioid receptor screening panels.

Conformationally Constrained Building Block for Peptidomimetic and Foldamer Synthesis

The rigid cyclobutane core and 3-phenyl substitution pattern make 1-amino-3-phenylcyclobutane-1-carboxylic acid a valuable building block for synthesizing conformationally restricted peptides, peptidomimetics, and foldamers where precise spatial control of aromatic pharmacophore orientation is required [1]. Specific applications include: incorporation into β-peptides and hybrid foldamers to study the relationship between backbone rigidity and secondary structure formation; design of protease-resistant peptide analogs where cyclobutane-induced conformational constraint reduces susceptibility to enzymatic degradation; and development of ¹⁹F NMR probes using fluorinated derivatives (e.g., 4-fluorophenyl analogs) to study membrane-bound peptide conformations [2]. This compound is the appropriate procurement choice when a 3-substituted cyclobutane scaffold—as opposed to the more common 2-substituted c4Phe series—is required for exploring novel conformational space in peptide design.

GABA Aminotransferase and NMDA Receptor Reference Standard for CNS Drug Discovery

With defined inhibitory activity against GABA aminotransferase (Ki 45.9 μM in pig brain; IC50 15.3 μM in mouse brain [1][2]) and agonist activity at NMDA NR1/NR2A receptors (EC50 1.8 μM [3]), this compound serves as a characterized reference standard for CNS-focused drug discovery programs investigating cyclobutane amino acid scaffolds. Applications include: use as a benchmark compound in SAR studies aimed at improving GABA-AT inhibitory potency through structural modification; inclusion in screening panels for evaluating novel cyclobutane derivatives against multiple CNS targets (GABAergic, glutamatergic, opioid); and as a reference ligand for validating assay conditions in GABA-AT enzyme inhibition assays. Procurement is suitable for medicinal chemistry laboratories, neuroscience research institutes, and pharmaceutical companies with active CNS pipeline programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.